molecular formula C12H13BrO4 B8344634 Methyl 2-(5-bromo-4-formyl-2-methoxyphenyl)propionate

Methyl 2-(5-bromo-4-formyl-2-methoxyphenyl)propionate

Cat. No. B8344634
M. Wt: 301.13 g/mol
InChI Key: YHXJDRDJVQBCQZ-UHFFFAOYSA-N
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Patent
US08148421B2

Procedure details

To a solution of 2-nitropropane (210 mg) in methanol (5 ml) was added sodium methoxide (130 mg), and the solution was refluxed by heating for 0.5 hour, and then cooled on ice. To this reaction mixture was added a solution of methyl 2-(5-bromo-4-bromomethyl-2-methoxyphenyl)propionate (860 mg) obtained above in methanol (4 ml), and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and water was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with 1.0 M aqueous hydrochloric acid, water, and saturated brine, and then dried over sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by column chromatography (hexane/ethyl acetate=7/1) to give the title compound (540 mg).
Quantity
210 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
methyl 2-(5-bromo-4-bromomethyl-2-methoxyphenyl)propionate
Quantity
860 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](C(C)C)([O-])=[O:2].C[O-].[Na+].[Br:10][C:11]1[C:12]([CH2:25]Br)=[CH:13][C:14]([O:23][CH3:24])=[C:15]([CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19])[CH:16]=1>CO>[Br:10][C:11]1[C:12]([CH:25]=[O:2])=[CH:13][C:14]([O:23][CH3:24])=[C:15]([CH:17]([CH3:22])[C:18]([O:20][CH3:21])=[O:19])[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Name
sodium methoxide
Quantity
130 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl 2-(5-bromo-4-bromomethyl-2-methoxyphenyl)propionate
Quantity
860 mg
Type
reactant
Smiles
BrC=1C(=CC(=C(C1)C(C(=O)OC)C)OC)CBr
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 0.5 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with 1.0 M aqueous hydrochloric acid, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (hexane/ethyl acetate=7/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)C(C(=O)OC)C)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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